![molecular formula C17H19FN4O2 B2975289 (3-Fluorophenyl)-[4-[(6-methoxypyrimidin-4-yl)amino]piperidin-1-yl]methanone CAS No. 2415469-18-8](/img/structure/B2975289.png)
(3-Fluorophenyl)-[4-[(6-methoxypyrimidin-4-yl)amino]piperidin-1-yl]methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-Fluorophenyl)-[4-[(6-methoxypyrimidin-4-yl)amino]piperidin-1-yl]methanone, commonly known as FLPM, is a novel compound that has gained attention in the scientific community for its potential applications in drug discovery and development. FLPM is a piperidine-based compound that has been shown to exhibit potent inhibitory activity against various enzymes and receptors, making it a promising candidate for the treatment of various diseases.
作用机制
FLPM exerts its inhibitory activity by binding to the active site of the target enzyme or receptor, thereby preventing the substrate from binding and inhibiting the enzymatic activity. The compound has been shown to exhibit high selectivity towards its targets, making it a promising candidate for drug development.
Biochemical and Physiological Effects
FLPM has been shown to exhibit a range of biochemical and physiological effects, depending on the target enzyme or receptor. For example, the compound has been shown to increase the levels of neurotransmitters such as dopamine, norepinephrine, and serotonin by inhibiting their degradation by monoamine oxidase A and B. This effect has potential applications in the treatment of various neurological disorders, including depression and Parkinson's disease.
实验室实验的优点和局限性
FLPM has several advantages for use in lab experiments, including its high potency and selectivity towards its targets, as well as its ease of synthesis and purification. However, the compound also has some limitations, including its low solubility in aqueous solutions and its potential toxicity at high concentrations.
未来方向
There are several potential future directions for research on FLPM. These include:
1. Further optimization of the synthesis process to increase the yield and purity of the compound.
2. Investigating the potential applications of FLPM in the treatment of various neurological disorders, including depression and Parkinson's disease.
3. Studying the potential applications of FLPM as a tool for studying the role of various enzymes and receptors in physiological processes.
4. Investigating the potential applications of FLPM in the treatment of various cancers, as the compound has been shown to exhibit potent inhibitory activity against certain cancer cell lines.
5. Exploring the potential applications of FLPM in the development of novel drugs for various diseases, including Alzheimer's disease and diabetes.
Conclusion
In conclusion, FLPM is a novel compound that has gained attention in the scientific community for its potential applications in drug discovery and development. The compound exhibits potent inhibitory activity against various enzymes and receptors, making it a promising candidate for the treatment of various diseases. Further research is needed to fully understand the potential applications of FLPM and to optimize its use in scientific research.
合成方法
The synthesis of FLPM involves several steps, including the condensation of 3-fluorobenzaldehyde with 4-(6-methoxypyrimidin-4-ylamino)piperidine, followed by reduction with sodium borohydride to yield the final product. The synthesis process has been optimized to increase the yield and purity of the compound, making it suitable for use in scientific research.
科学研究应用
FLPM has been extensively studied for its potential applications in drug discovery and development. The compound has been shown to exhibit potent inhibitory activity against various enzymes and receptors, including acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase A and B. These enzymes and receptors play crucial roles in various physiological processes, making them attractive targets for drug development.
属性
IUPAC Name |
(3-fluorophenyl)-[4-[(6-methoxypyrimidin-4-yl)amino]piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN4O2/c1-24-16-10-15(19-11-20-16)21-14-5-7-22(8-6-14)17(23)12-3-2-4-13(18)9-12/h2-4,9-11,14H,5-8H2,1H3,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQQWVMJLMZFTDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=NC(=C1)NC2CCN(CC2)C(=O)C3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(3-fluorobenzoyl)piperidin-4-yl]-6-methoxypyrimidin-4-amine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-bromo-N-[(2-methoxyadamantan-2-yl)methyl]benzene-1-sulfonamide](/img/structure/B2975206.png)
![N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide](/img/structure/B2975207.png)
![3,4-dihydroisoquinolin-2(1H)-yl{5-[(2-fluorophenyl)amino]-1H-1,2,3-triazol-4-yl}methanone](/img/structure/B2975208.png)
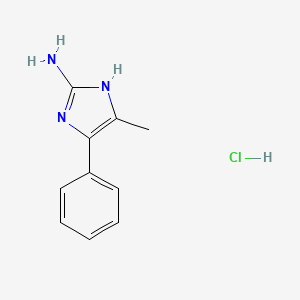
![2-chloro-N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-5-fluorobenzamide](/img/structure/B2975211.png)
![2-((3-chloro-4-methoxyphenyl)amino)-2-oxoethyl 4-(1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)butanoate](/img/structure/B2975212.png)
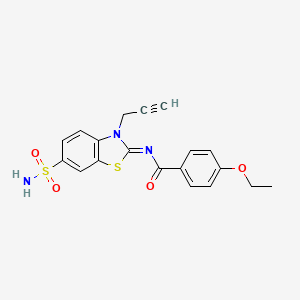
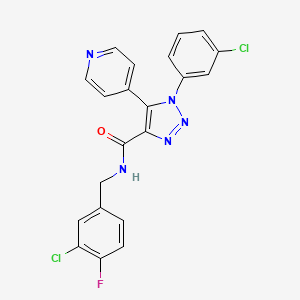
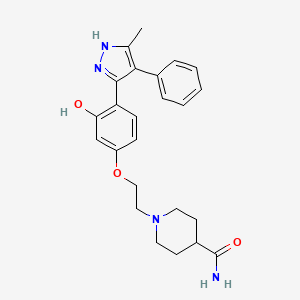


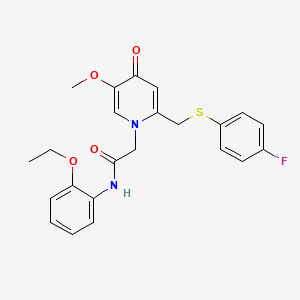
![6-(5-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)pyridine-3-carbonitrile](/img/structure/B2975227.png)
![3-{[(2,4-dimethylphenyl)sulfanyl]methyl}-2,3-dihydroimidazo[2,1-b]quinazolin-5(1H)-one](/img/structure/B2975229.png)